molecular formula C18H18N2O3S B405444 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid CAS No. 303132-91-4

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

Cat. No. B405444
CAS RN: 303132-91-4
M. Wt: 342.4g/mol
InChI Key: UPRAXQDJCBOLJY-UHFFFAOYSA-N
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Description

3-(1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl)thio)propanoic acid (also known as 2-PEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule composed of a benzimidazole ring with a phenoxyethyl group, a thio group, and a propanoic acid chain. It has been studied for its potential to act as a ligand, a chelating agent, and a catalyst in various biochemical and physiological processes. Additionally, 2-PEB has been found to have a variety of biochemical and physiological effects that make it a promising compound for future research.

Scientific Research Applications

Scientific Research Applications of 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

Chemical Synthesis and Pharmaceutical Intermediates

Researchers have explored the chemical properties and reactions of compounds related to this compound, particularly focusing on their use in synthesizing novel chemical structures. Ghandi et al. (2011) and Ghandi, Zarezadeh, and Taheri (2010) investigated the synthesis of benzimidazole-fused compounds and tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through multifunctional formyl-acid derivatives, highlighting their potential as pharmaceutical intermediates (Ghandi et al., 2011) (Ghandi, Zarezadeh, and Taheri, 2010).

Analgesic and Anti-inflammatory Applications

Ayalp (1989) studied derivatives of 3-(1H-benzimidazole-2) propanoic acid for their analgesic and anti-inflammatory properties, revealing that certain compounds demonstrated notable analgesic effects, suggesting potential applications in pain management and inflammation control (Ayalp, 1989).

Antimicrobial Activity

Several studies have delved into the antimicrobial properties of benzimidazole derivatives. For instance, Salahuddin et al. (2017) synthesized compounds that showed considerable antimicrobial activity against various pathogens, indicating potential applications in combating infections (Salahuddin et al., 2017). Güneş and Cosar (1992) also highlighted the significant antibacterial and antifungal activity of certain 1H-benzimidazole-2-propanoic acid derivatives, further emphasizing the compound's potential in antimicrobial applications (Güneş and Cosar, 1992).

properties

IUPAC Name

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAXQDJCBOLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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